molecular formula C16H11NO2S B2640322 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione CAS No. 568551-29-1

1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione

Cat. No.: B2640322
CAS No.: 568551-29-1
M. Wt: 281.33
InChI Key: ONVVECCVKKPNES-UHFFFAOYSA-N
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Description

1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole ring substituted with a phenylsulfanyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione typically involves the reaction of 2-phenylsulfanyl-benzaldehyde with pyrrole-2,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.

    Reduction: The pyrrole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: Formation of 1-(2-Phenylsulfonyl-phenyl)-pyrrole-2,5-dione.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The pyrrole ring can also participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

    1-(2-Phenylsulfonyl-phenyl)-pyrrole-2,5-dione: An oxidized derivative with different chemical properties.

    1-(2-Phenylthio-phenyl)-pyrrole-2,5-dione: A compound with a similar structure but different substituents.

Uniqueness: 1-(2-Phenylsulfanyl-phenyl)-pyrrole-2,5-dione is unique due to the presence of both phenylsulfanyl and phenyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-phenylsulfanylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-15-10-11-16(19)17(15)13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVVECCVKKPNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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